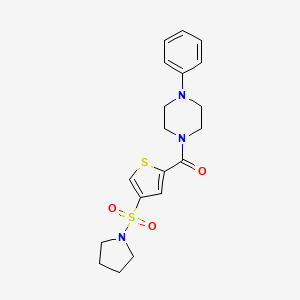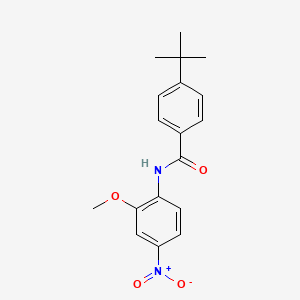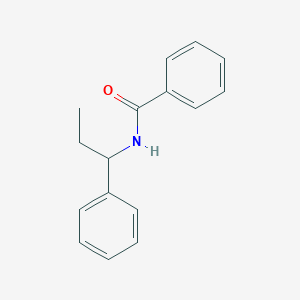![molecular formula C19H20BrCl2N3O2S2 B5189136 4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5189136.png)
4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound that features a thiazole ring, dichloroaniline, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide typically involves multiple steps:
Formation of 3,4-Dichloroaniline: This can be synthesized by chlorination of aniline.
Thiazole Ring Formation: The 3,4-dichloroaniline is then reacted with appropriate thiazole precursors under controlled conditions to form the thiazole ring.
Sulfonamide Formation: The thiazole derivative is then reacted with N,N-diethylbenzenesulfonamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole moieties.
Reduction: Reduction reactions can occur, especially at the dichloroaniline part of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, the compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the effects of thiazole and dichloroaniline derivatives on biological systems.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The thiazole ring can interact with various proteins, potentially disrupting their function. The dichloroaniline moiety can also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of the target compound.
Thiazole Derivatives: Compounds containing thiazole rings, which have various biological activities.
Sulfonamides: A class of compounds known for their antimicrobial properties.
Uniqueness
The uniqueness of 4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S2.BrH/c1-3-24(4-2)28(25,26)15-8-5-13(6-9-15)18-12-27-19(23-18)22-14-7-10-16(20)17(21)11-14;/h5-12H,3-4H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYLQRLYXTHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrCl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189054.png)
![2-imino-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5189060.png)
![1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5189068.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5189086.png)
![2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-HYDROXY-5-NITROBENZYL)ACETAMIDE](/img/structure/B5189094.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189107.png)


![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B5189143.png)
![4-(benzylthio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5189151.png)
![2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5189157.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B5189159.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
